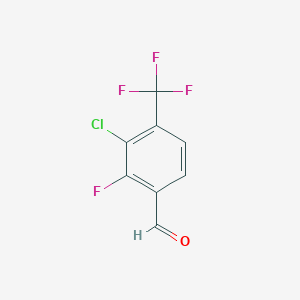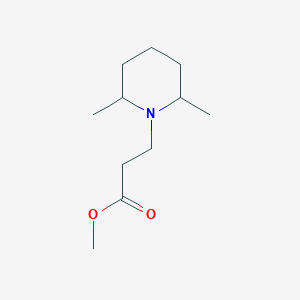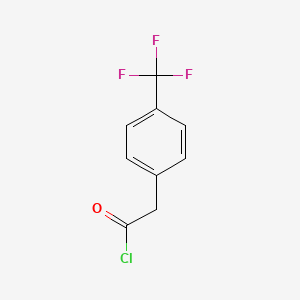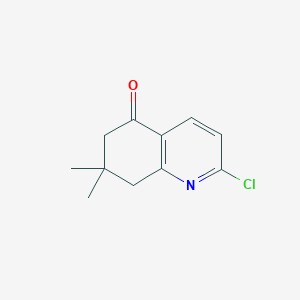
Sensitizer
Descripción general
Descripción
Sensitizers are chemical substances that can cause sensitization in the lungs (respiratory sensitizers) or to the skin (skin sensitizers) after exposure . They are involved in a plethora of examples in the literature . They are commonly used in various scientific and industrial applications to increase the responsiveness of a particular system to external factors .
Synthesis Analysis
In the field of photovoltaics, triphenylamine organic sensitizers with D–π–A configurations have been synthesized and utilized as sensitizers for dye-sensitized solar cell (DSSC) applications . Another study reported the synthesis and characterization of six novel 2,2′-bithiophene-based organic compounds that are designed to serve as co-sensitizers for DSSCs based on TiO2 .
Molecular Structure Analysis
The shape and configuration of sensitizer molecules have a significant influence on the efficiency of DSSCs . For instance, linear-shaped and V-shaped sensitizers possess better photon absorption ability . The molecular structure of the sensitizer profoundly impacts the Förster resonance energy transfer (FRET) efficiency .
Chemical Reactions Analysis
The sensitivity analysis of a system of chemical reactions consists in the problem of determining the effect of uncertainties in parameters and initial conditions on the solution of a set of ordinary differential equations . Sensitivity analysis procedures may be classed as deterministic or stochastic in nature .
Physical And Chemical Properties Analysis
The physical and chemical properties of sensitizers are crucial in determining their behavior in various systems . For instance, the shape of the sensitizer molecule and efficiency of DSSCs are related . The properties of a sensitizer can also affect the field-scale transport of substances like cadmium in a heterogeneous soil profile .
Aplicaciones Científicas De Investigación
Dye-Sensitized Solar Cells (DSSCs)
- Field : Physics, Renewable Energy .
- Application : Sensitizers are an active component of DSSC technology, which is highly influential for the performance of DSSCs . They absorb the exciting radiation and transmit the excitation to the activator .
- Methods : The study investigated the relationship between the shape of the sensitizer molecule and efficiency of DSSCs. Specifically, 17 different structures were investigated, and classified into four categories based on the shape of the dye molecule .
- Results : The analysis showed that the linear-shaped and V-shaped sensitizers possess better photon absorption ability, and the V-shaped structure is best suited shape for applications in high performance DSSCs .
Natural Sensitizers in DSSCs
- Field : Environmental Biotechnology .
- Application : Natural dye sensitizers due to their low-cost extraction and environment-friendly nature are becoming a new area of research in the field of DSSC technology .
- Methods : These dye sensitizers are naturally occurring dye pigments, such as chlorophyll, betanins, carotenoids, anthocyanins and tannins extracted from flowers, leaves, stems and roots of plants using water, acetone and/or alcohols .
- Results : At present, the efficiency of natural dye sensitizers is quite low compared to ruthenium-based dye due to selective light absorption. Recently, highest recorded efficiency of 2% has been reported using cocktail of natural dyes extracted from flowers .
Nano-Sensitizers in Radiotherapy
- Field : Medical Physics .
- Application : Nano-sensitizers can effectively accumulate radiation doses and enhance radiation effects, thereby improving the efficacy of radiotherapy .
- Methods : Nano-sensitizers can also increase tumor sensitivity to radiation through reactive oxygen species (ROS) .
- Results : The results or outcomes obtained are not explicitly mentioned in the source .
Gadolinium-Based Nano-Sensitizers in Radiotherapy
- Field : Medical Physics .
- Application : Gd-based nanoparticles (GdNPs) are attractive due to their radiation-enhancing properties .
- Methods : Gd as a promising radiosensitizer could be used in radiosensitizing therapy because of its high X-ray photon capture cross-section and Compton scattering effect .
- Results : The SER at 10% survival level was correlated with the concentration of Gd in NSCLC cells, the maximum SER values of GONs at 10% cell survival fraction (SF 10) were 1.10, 1.11, and 1.20 for A549, NH1299 and NH1650 cells under carbon ion irradiation .
Precious Metal-Based Nano-Sensitizers in Radiotherapy
- Field : Medical Physics .
- Application : Precious metal-based nano-sensitizers are used for enhancing the effects of radiotherapy . They can effectively accumulate radiation doses and enhance radiation effects, thereby improving the efficacy of radiotherapy .
- Methods : These nano-sensitizers can also increase tumor sensitivity to radiation through reactive oxygen species (ROS) .
- Results : The results or outcomes obtained are not explicitly mentioned in the source .
Targeted Delivery of Chemical Radiosensitizers
- Field : Pharmacology .
- Application : Chemical radiosensitizers could be used for targeted delivery to cancer cells through specific ligand modification, leading to targeted radiation sensitization .
- Methods : The methods of application or experimental procedures are not explicitly mentioned in the source .
- Results : The results or outcomes obtained are not explicitly mentioned in the source .
Third-Generation Photovoltaic (Solar) Cells
- Field : Renewable Energy .
- Application : Third-generation photovoltaic (solar) cells are the latest promising option in solar cells. Currently, dye-sensitized solar cells (DSSC) utilize organic (natural and synthetic) dye and inorganic (ruthenium) as a sensitizer .
- Methods : The nature of this dye combined with different variables has brought about a change in its use .
- Results : The results or outcomes obtained are not explicitly mentioned in the source .
Targeted Delivery of Chemical Radiosensitizers
- Field : Pharmacology .
- Application : Chemical radiosensitizers could be used for targeted delivery to cancer cells through specific ligand modification, leading to targeted radiation sensitization .
- Methods : The methods of application or experimental procedures are not explicitly mentioned in the source .
- Results : The results or outcomes obtained are not explicitly mentioned in the source .
Safety And Hazards
Sensitizer exposure can lead to all of the symptoms associated with allergic reactions, or can increase an individual’s existing allergies . Respiratory sensitizers are indicated under GHS by the health hazard pictogram and the hazard statement “May cause allergy or asthma symptoms or breathing difficulties if inhaled” .
Direcciones Futuras
Photodynamic therapy (PDT) uses photosensitizers that, after being excited by light at a specific wavelength, react with the molecular oxygen to create reactive oxygen species in the target tissue, resulting in cell death . The future path on the research of new photosensitizers with enhanced tumor selectivity, featuring the improvement of PDT effectiveness, has also been addressed .
Propiedades
IUPAC Name |
azane;dichloropalladium;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.4H3N.H2O.Pd/h2*1H;4*1H3;1H2;/q;;;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCXSPJPERKPJS-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N.N.N.N.O.Cl[Pd]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl2H14N4OPd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sensitizer | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



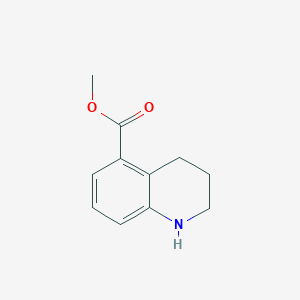
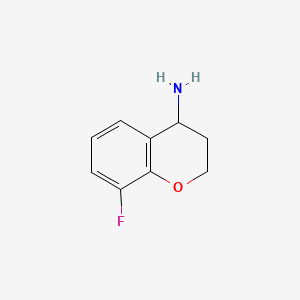
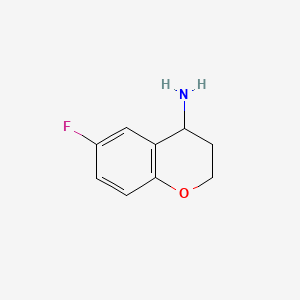
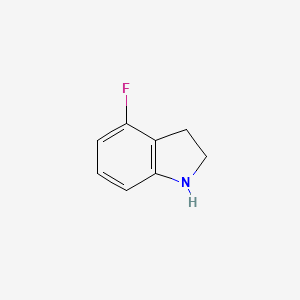


![Methyl 3,4-dihydro-2H-benzo[1,4]oxazine-6-carboxylate](/img/structure/B1316180.png)

